

Spectroscopic Analysis of Sodium m-Cresolate: A Technical Guide

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Compound of Interest

Compound Name: Sodium cresolate

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This guide provides an in-depth technical overview of the spectroscopic analysis of sodium m-cresolate, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the characteristic data obtained from Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with standardized experimental protocols.

Introduction

Sodium m-cresolate, the sodium salt of m-cresol, is an organic compound with various industrial and pharmaceutical applications. A thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control. This document outlines the expected spectroscopic signatures of sodium m-cresolate. It is important to note that much of the available spectroscopic data pertains to its parent compound, m-cresol. The data presented herein is largely based on m-cresol, with necessary considerations for the effects of the sodium counter-ion and the resulting phenolate structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy of sodium m-cresolate in solution reveals characteristic absorption bands arising from electronic transitions within the aromatic ring. The formation of the phenolate ion in sodium m-cresolate, as opposed to the hydroxyl group in m-cresol, is expected to cause a bathochromic (red) shift in the absorption maxima due to the increased electron-donating ability of the phenoxide oxygen. In pure m-cresol, the maximum absorption peak is observed at 282 nm.^[1] For a complex of hexamine and m-cresol, a peak was identified at 340 nm, attributed to

a $\pi \rightarrow \pi^*$ transition, with the red shift indicating a higher polarization of the charge transfer excited state compared to the ground state.[1]

Table 1: UV-Vis Spectral Data

| Compound | Solvent | λ_{max} (nm) | Molar Absorptivity (ϵ) | Reference |
|---------------------------|---------|-----------------------------|------------------------------------|-----------|
| m-Cresol | Hexane | 214, 271, 277 | $\log \epsilon = 3.79, 3.20, 3.27$ | [2] |
| m-Cresol | - | 282 | - | [1] |
| Hexamine:m-cresol complex | Ethanol | 340 | - | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of sodium m-cresolate by providing information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) nuclei. The spectra of sodium m-cresolate will be very similar to that of m-cresol, with slight shifts in the aromatic region due to the deprotonation of the hydroxyl group.

^1H NMR Spectroscopy

The ^1H NMR spectrum of m-cresol typically shows signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-donating nature of both the methyl group and the hydroxyl/phenoxide group.

Table 2: ^1H NMR Spectral Data for m-Cresol

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
|------------|----------------------------------|--------------|---------------------------|-------------------|-----------|
| Aromatic H | 7.21 | t | 7.6 | CDCl ₃ | [3] |
| Aromatic H | 6.86 | d | 7.6 | CDCl ₃ | [3] |
| Aromatic H | 6.77 | d | 7.9 | CDCl ₃ | [3] |
| Aromatic H | 6.50 | s | - | CDCl ₃ | [3] |
| Methyl H | 2.38 | s | - | CDCl ₃ | [3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of m-cresol provides insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.

Table 3: ¹³C NMR Spectral Data for m-Cresol

| Carbon | Chemical Shift (δ , ppm) | Solvent | Reference |
|----------------------------|----------------------------------|-------------------|-----------|
| Aromatic C-O | 155.28 | CDCl ₃ | [3] |
| Aromatic C-CH ₃ | 140.01 | CDCl ₃ | [3] |
| Aromatic C | 129.59 | CDCl ₃ | [3] |
| Aromatic C | 121.86 | CDCl ₃ | [3] |
| Aromatic C | 116.31 | CDCl ₃ | [3] |
| Aromatic C | 112.56 | CDCl ₃ | [3] |
| Methyl C | 21.39 | CDCl ₃ | [3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. For sodium m-cresolate, the analysis would likely be performed on the parent m-cresol. The mass spectrum of m-cresol shows a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for m-Cresol

| m/z | Relative Intensity (%) | Assignment | Reference |
|-------|------------------------|--------------|-----------|
| 108 | 100 | $[M]^+$ | [2] |
| 107 | 85 | $[M-H]^+$ | [2] |
| 79 | 35 | $[M-CHO]^+$ | [2] |
| 77 | 29 | $[C_6H_5]^+$ | [2] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of sodium m-cresolate.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of sodium m-cresolate in a suitable solvent (e.g., ethanol, water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Record the spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank for baseline correction.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) and determine the molar absorptivity (ϵ) if the concentration is known.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of sodium m-cresolate in a deuterated solvent (e.g., DMSO- d_6 , D_2O). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire 1H and ^{13}C NMR spectra. For 1H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, proton decoupling is typically used, and a larger number of scans is required.
- **Data Analysis:** Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the 1H NMR spectrum and assign the chemical shifts, multiplicities, and coupling constants. Assign the chemical shifts in the ^{13}C NMR spectrum.

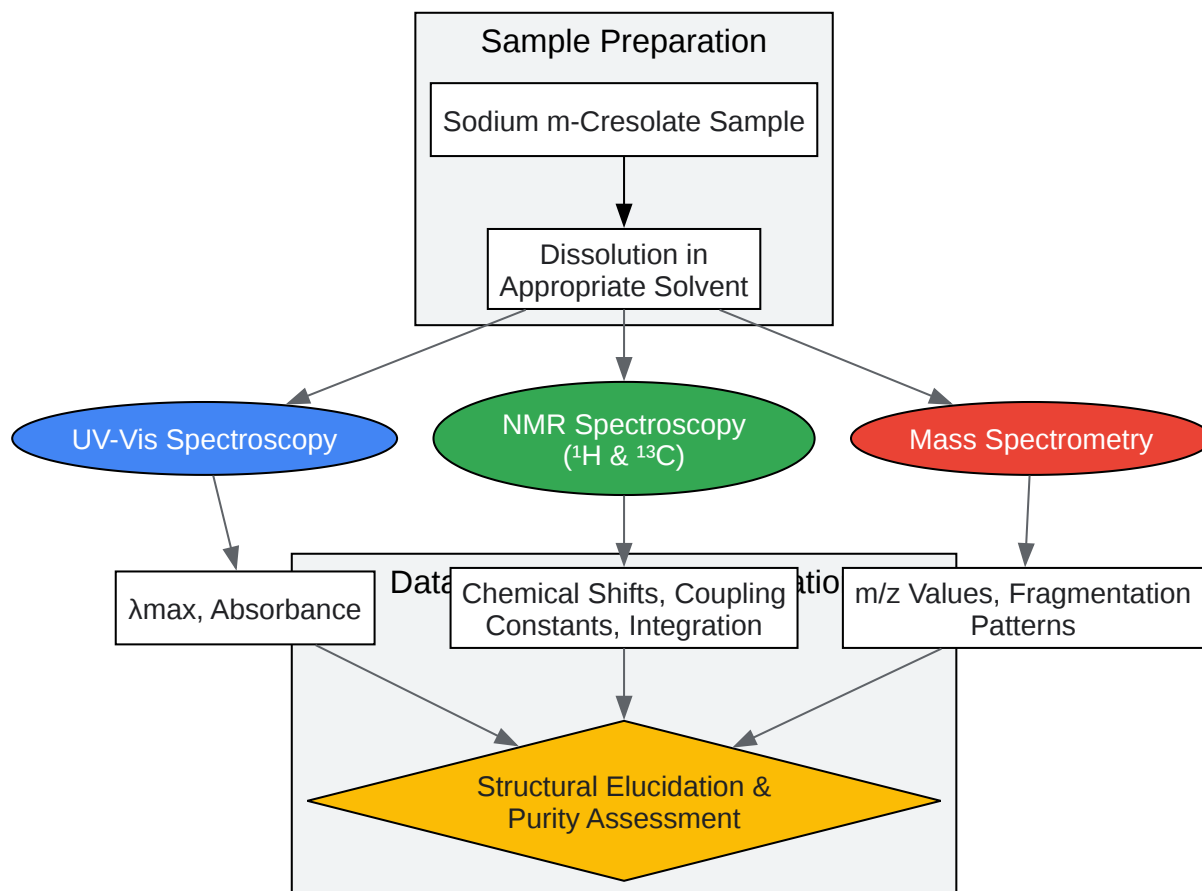
Mass Spectrometry

- **Sample Preparation:** For analysis of the parent m-cresol, dissolve a small amount of the sample in a volatile solvent. For direct analysis of the sodium salt, electrospray ionization (ESI) in negative mode might be suitable to observe the cresolate anion.
- **Instrumentation:** A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) for volatile compounds like m-cresol, or ESI for less volatile salts.
- **Data Acquisition:** Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range.
- **Data Analysis:** Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways to explain the observed peaks.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like sodium m-cresolate.

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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